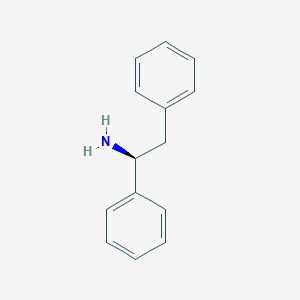

(1S)-1,2-diphenylethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1S)-1,2-diphenylethan-1-amine, commonly known as DPEA, is a chiral amine that has been extensively studied for its potential use in various scientific fields. It is a white crystalline solid with a molecular weight of 219.29 g/mol and a melting point of 74-76°C. DPEA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Applications De Recherche Scientifique

Synthetic Processes and Catalysis

Synthesis of Amines : The compound has been investigated in the context of synthesizing amines through homogeneous hydrogenation of secondary and primary amides. A catalyst prepared from [Ru(acac)(3)] and 1,1,1-tris(diphenylphosphinomethyl)ethane, requiring water for stabilization, was used to form primary amines with selectivity up to 85% if ammonia is also present (Angel A Núñez Magro et al., 2007).

Polyurethane Modification : In the development of flame-resistant materials, segmented polyurethanes based on 4,4′-diphenylmethane diisocyanate (MDI), polyoxypropylenediol (POPD), and chain extenders like 1,2-propanediol (PD) or 3-chloro-1,2-propanediol (CPD) were created. The structure and thermal properties of these polyurethanes were significantly influenced by the inclusion of 3-chloro-1,2-propanediol (K. Pielichowski & D. Słotwińska, 2004).

Polymer Science and Materials Chemistry

- Organogelators : The compound 2-amino-1,2-diphenylethanol, structurally related to "(1S)-1,2-diphenylethan-1-amine", has shown potential as an organogelator with a wide variety of acidic compounds in organic liquids. This suggests possible applications in fluorescence switches, organic nanotubes, silver nanofibers, and ultrathin silver nanoparticles (Yi-Chang Chen et al., 2013).

Environmental Science and Photodegradation

- Photodegradation of Amine Drugs : Studies have explored the indirect photodegradation of amine drugs, including those with primary, secondary, and tertiary amine structures, in aqueous solutions under simulated sunlight. The presence of nitrate and humic substances facilitated the photodegradation process through mechanisms involving hydroxyl radicals and electron transfer from the amines to the excited states of humic substances, respectively (Yong Chen et al., 2009).

Organic Chemistry and Ligand Design

- Chiral Catalysis : Chiral primary amines, including those derived from trans-1,2-diphenylethane-1,2-diamine, have been utilized as catalysts for the asymmetric epoxidation of α-substituted acroleins. This highlights the role of "this compound" derivatives in enhancing catalytic activity and enantioselectivity in organic synthesis (Jiuyuan Li et al., 2010).

Propriétés

IUPAC Name |

(1S)-1,2-diphenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2711809.png)

![2-(methylsulfanyl)-N-{2-[(1H-pyrazol-1-yl)methyl]phenyl}pyridine-3-carboxamide](/img/structure/B2711812.png)

![1,3,6-trimethyl-5-((naphthalen-1-ylmethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711820.png)

![N-[3-Oxo-3-(4-pyridazin-3-yl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2711821.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2711824.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenoxyacetamide](/img/structure/B2711828.png)

![3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2711829.png)

![4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2711830.png)